molecular formula C9H8N2 B135205 4-Phenylimidazole CAS No. 670-95-1

4-Phenylimidazole

Cat. No. B135205
CAS RN: 670-95-1
M. Wt: 144.17 g/mol
InChI Key: XHLKOHSAWQPOFO-UHFFFAOYSA-N
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Description

4-Phenylimidazole is a compound that is part of the benzimidazole family, which is characterized by the presence of a benzene ring fused to an imidazole ring. Benzimidazoles, including 4-Phenylimidazole derivatives, are known for their wide range of biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclocondensation of o-phenylenediamines with carboxylic acids or their derivatives. For instance, a new class of 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles was synthesized via cyclocondensation of substituted 1,2-phenylenediamines with 1-(4-formylphenyl)-1H-benzimidazole . Similarly, novel unsymmetrical diamine isomers containing benzimidazole moieties were synthesized and used to create polyimides with high thermal stability and good mechanical properties .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity and material properties. The presence of substituents on the benzimidazole core can significantly affect the molecule's properties. For example, the introduction of a phenoxy aniline and benzimidazole moieties into polyimides resulted in materials with excellent thermal stability and mechanical properties . The molecular docking studies of synthesized benzimidazole derivatives into the active site of enzymes, such as transpeptidase, demonstrate the importance of molecular structure in determining the affinity and biological activity of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application. The synthesized compounds in the studies often undergo further reactions to evaluate their biological activities. For instance, novel phenyl- and benzimidazole-substituted benzyl ethers were synthesized and evaluated for their antimicrobial activities, indicating the versatility of benzimidazole derivatives in chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structure. The unsymmetrical diamines containing benzimidazole moieties led to the development of polyimides with high glass transition temperatures and solubility, which are desirable for processability and application in high-temperature environments . The antimicrobial activities of benzimidazole derivatives are also a significant aspect of their chemical properties, with several compounds showing potent activity against various bacterial and fungal strains .

Scientific Research Applications

Role in Tubulin Inhibition and Fungal Studies

One significant area of application for benzimidazole derivatives, closely related to 4-Phenylimidazole, is in the study of tubulin inhibition. Benzimidazoles have been identified as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This action is crucial in understanding the mechanism of action of antifungal benzimidazoles and their use in cancer chemotherapy. The research in this domain provides insights into the cellular biology of fungi and molecular genetics, utilizing benzimidazoles as tools to study the structure and function of microtubules, potentially applicable to 4-Phenylimidazole derivatives (Davidse, 1986).

DNA Interaction and Minor Groove Binding

Another application area is the interaction of benzimidazole derivatives with DNA, specifically binding to the minor groove of double-stranded B-DNA. The synthetic dye Hoechst 33258 and its analogues, which contain benzimidazole groups, are notable for their strong binding to AT-rich sequences in the DNA minor groove. This property is utilized in chromosome and nuclear staining, flow cytometry, and the analysis of nuclear DNA content in plant cell biology, offering a perspective on how 4-Phenylimidazole could be tailored for similar applications (Issar & Kakkar, 2013).

AMPK Activation and Independent Effects

In pharmacological research, compounds like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), which shares a structural motif with 4-Phenylimidazole, have been explored for their role in activating AMP-activated protein kinase (AMPK). While initially used to study AMPK's role in metabolism and cancer pathogenesis, findings have revealed that many effects previously attributed to AMPK activation by AICAr are in fact independent of AMPK. This underscores the complex biological activities associated with imidazole derivatives, suggesting potential research avenues for 4-Phenylimidazole in understanding cellular pathways (Visnjic et al., 2021).

Antimicrobial and Anticancer Properties

Benzimidazole derivatives, including those structurally similar to 4-Phenylimidazole, have shown a broad spectrum of biological activities. These compounds have been researched for their antimicrobial, anticancer, antidiabetic, anti-inflammatory, anti-HIV, and antiparasitic properties. The synthesis, structure-activity relationships, and associated biological activities have been extensively reviewed, offering a comprehensive understanding of the potential medicinal chemistry applications of 4-Phenylimidazole derivatives (Patel et al., 2020).

Safety And Hazards

4-Phenylimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XHLKOHSAWQPOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40864-48-0 (mono-hydrochloride)
Record name 4(5)-Phenylimidazole
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DSSTOX Substance ID

DTXSID30217200
Record name 4(5)-Phenylimidazole
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Molecular Weight

144.17 g/mol
Source PubChem
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Product Name

4-Phenylimidazole

CAS RN

670-95-1
Record name 4-Phenylimidazole
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